![molecular formula C19H20N2O3 B5537960 4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)

4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family. This group of compounds is known for a wide range of biological activities and chemical properties. The structural characteristics of quinoxalinones make them a subject of interest in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of quinoxalinone derivatives typically involves the reaction of o-diamines with carbon compounds to form the quinoxaline ring. For example, derivatives similar to the one have been synthesized by reacting 2-aminoquinoxaline-3-thione with α-halocarbonyl compounds or through reactions involving aniline, Meldrum’s acid, or methyl propiolate leading to thermal cyclization to form the heterocycle structure (Postovskii & Koshel', 1971); (Bunce & Nammalwar, 2010).

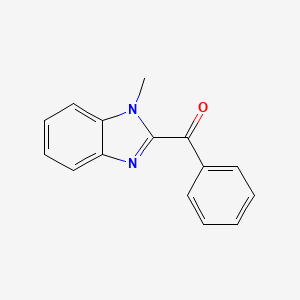

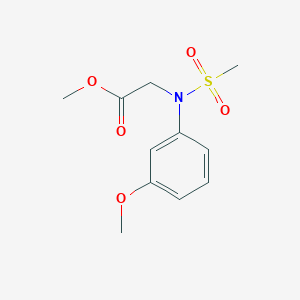

Molecular Structure Analysis

Quinoxalinones typically feature a bicyclic system containing a nitrogen atom at the 1-position and an oxygen atom at the 4-position. Their molecular structure can be further modified by substituting different groups, leading to varied biological activities and chemical properties. The detailed molecular structure influences the compound's reactivity and interaction with biological systems.

Chemical Reactions and Properties

Quinoxalinone derivatives engage in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of reactive sites on the ring. These reactions are often utilized to introduce new functional groups, altering the compound's chemical properties and biological activity. For instance, reactions with aromatic amines, mercaptoacetic acid, and electrophilic reagents can lead to the formation of a wide range of substituted derivatives (Badr et al., 1983).

Scientific Research Applications

Synthesis and Derivatives

- Quinoxaline Derivatives Synthesis : 2-Chloro-3-methylquinoxaline reacts with aromatic amines to form 2-arylamino-3-methylquinoxalines. 3-Methyl-2(1H)-quinoxalinone can be converted to various derivatives using different reactions, including forming styryl-quinoxalinones, dibromo derivatives, and 3-methyl-2(1H)-quinoxalinethione (Badr et al., 1983).

Biological Activity

- Antibacterial Activity : Quinoxaline derivatives have been tested for antibacterial activity, with some compounds showing moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).

Chemical Reactions and Applications

- Metal-Free Synthesis of Aminoquinoxalinones : A catalytic iodine-mediated reaction allows the synthesis of 3-aminoquinoxalinones under ambient conditions, offering a versatile and functional group tolerant method for producing pharmaceutically active derivatives (Gupta et al., 2017).

- Ring Transformation Synthesis : Certain quinoxaline derivatives can undergo ring transformations to produce various chemical structures, indicating a potential for diverse applications in organic synthesis (Kurasawa et al., 1984).

Industrial Applications

- Corrosion Inhibition : Quinoxaline-based propanones have been tested as corrosion inhibitors for mild steel, with certain derivatives showing significant effectiveness in retarding corrosion rates in acidic environments (Olasunkanmi & Ebenso, 2019).

Analytical Chemistry Applications

- Fluorescence Derivatization for Carboxylic Acids : Quinoxaline derivatives have been used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography, indicating their utility in analytical chemistry applications (Yamaguchi et al., 1985).

Safety and Hazards

properties

IUPAC Name |

4-[2-(2,4-dimethylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-8-9-17(13(2)10-12)24-14(3)19(23)21-11-18(22)20-15-6-4-5-7-16(15)21/h4-10,14H,11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZDVVHNXYUVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49728987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[2-(2,4-Dimethyl-phenoxy)-propionyl]-3,4-dihydro-1H-quinoxalin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)